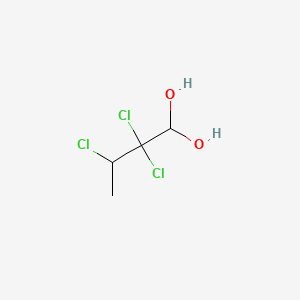

2,2,3-Trichlorobutane-1,1-diol

Description

Historical Context of its Discovery and Early Syntheses in Organic Chemistry

2,2,3-Trichlorobutane-1,1-diol, also known by its common name butylchloral hydrate (B1144303), emerged from the extensive study of chlorinated aldehydes and their derivatives in the 19th and early 20th centuries. It is structurally a derivative of chloral (B1216628) hydrate (2,2,2-trichloroethane-1,1-diol), a compound first synthesized by Justus von Liebig in 1832. openstax.org The synthesis of butylchloral hydrate itself typically involves the reaction of its corresponding aldehyde, 2,2,3-trichlorobutanal (B13337769) (butylchloral), with water, or the acid-catalyzed reaction of chloral with butanol. ontosight.ai

While the precise moment of its first synthesis is not clearly documented in readily available contemporary literature, the compound was known and established enough to be included in practical organic chemistry texts by the early 1900s. sciencemadness.orgarchive.org Its early significance was tied to the broader exploration of hypnotics and sedatives, where chloral hydrate was a prominent, albeit flawed, parent compound. openstax.orgontosight.ai By the 1930s, butylchloral hydrate was utilized as a reagent in chemical research, such as in condensation reactions with aryl hydrazines, indicating its availability and established chemical identity within the scientific community. rsc.org

Significance as a Complex Halogenated Organic Compound within Contemporary Chemical Research

The significance of this compound in modern research stems from its identity as a complex halogenated organic compound. The introduction of halogen atoms, particularly chlorine, into organic molecules is a critical strategy in synthetic and medicinal chemistry. Halogenation can profoundly alter a molecule's physical, chemical, and biological properties, often enhancing its stability, lipophilicity, and biological activity.

This compound is a noteworthy example due to its specific structural features. It is a geminal diol, a functional group known for its unique reactivity, and it possesses three chlorine atoms which create distinct electronic and steric environments within the molecule. Furthermore, the presence of two chiral centers (at carbons 2 and 3) means the compound can exist in different stereoisomeric forms. solubilityofthings.com This chirality is significant because different stereoisomers can exhibit varied reactivity and biological interactions.

Its dual functionality—possessing both nucleophilic hydroxyl groups and a carbon backbone substituted with electrophilic chlorine atoms—makes it a versatile intermediate in organic synthesis. solubilityofthings.com Researchers utilize such building blocks for constructing more complex molecules, including potential pharmaceuticals and agrochemicals, where the controlled introduction of a chlorinated fragment is desired. solubilityofthings.com

Overview of Key Academic Research Areas Associated with this compound

Academic research involving this compound can be categorized into several key areas:

Synthetic Chemistry: The compound serves as a precursor or intermediate in the synthesis of other organic molecules. Its functional groups can be manipulated to build more complex carbon skeletons or to introduce specific chlorinated moieties into a target structure.

Stereochemistry: The study of the synthesis and characterization of its different stereoisomers is an area of academic interest. Research in this area explores how to control the stereochemical outcome of reactions involving this chiral compound and how the different spatial arrangements of its atoms affect its properties. solubilityofthings.com

Pharmacological and Toxicological Research: Historically, its sedative properties were of interest. ontosight.ai In a modern context, research may involve its toxicological profile as part of the broader investigation into the environmental and health impacts of chlorinated organic compounds.

Physicochemical Studies: The unique combination of polar hydroxyl groups and non-polar trichlorinated structure imparts interesting solubility characteristics. solubilityofthings.com Research in this area focuses on its behavior in various solvents and its physical properties, which is fundamental to its application in any chemical process. solubilityofthings.com

Environmental Science: As a chlorinated organic compound, its environmental fate, persistence, and degradation pathways are relevant research topics. Understanding how such compounds behave in the environment is crucial for assessing their ecological impact. solubilityofthings.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇Cl₃O₂ |

| Molecular Weight | 193.45 g/mol |

| CAS Number | 76-40-4 |

| Appearance | White crystalline solid |

| Boiling Point | 279°C at 760 mmHg |

| Density | 1.553 g/cm³ |

| Flash Point | 122.5°C |

| Refractive Index | 1.523 |

Data sourced from various chemical databases. chemsrc.comguidechem.comwikipedia.org

Structure

3D Structure

Properties

CAS No. |

76-40-4 |

|---|---|

Molecular Formula |

C4H7Cl3O2 |

Molecular Weight |

193.45 g/mol |

IUPAC Name |

2,2,3-trichlorobutane-1,1-diol |

InChI |

InChI=1S/C4H7Cl3O2/c1-2(5)4(6,7)3(8)9/h2-3,8-9H,1H3 |

InChI Key |

QVYLNOUOIXTUGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(O)O)(Cl)Cl)Cl |

Origin of Product |

United States |

Structural Characteristics and Stereochemical Considerations of 2,2,3 Trichlorobutane 1,1 Diol

Molecular Architecture and Detailed Functional Group Analysis

The arrangement of atoms and functional groups within 2,2,3-Trichlorobutane-1,1-diol gives rise to its unique chemical character.

The molecule features a geminal diol (or gem-diol) at the first carbon (C-1), meaning two hydroxyl (-OH) groups are attached to the same carbon atom. pediaa.commasterorganicchemistry.com Geminal diols are typically unstable and exist in equilibrium with their corresponding aldehyde or ketone, with the equilibrium usually favoring the carbonyl compound. quora.comlibretexts.org

However, this compound is a notable exception and exists as a stable crystalline solid at room temperature. solubilityofthings.com Its stability arises from the presence of strong electron-withdrawing chlorine atoms on the adjacent carbons (C-2 and C-3). libretexts.orglibretexts.org These electronegative groups pull electron density away from the C-1 carbon, which destabilizes the corresponding aldehyde (2,2,3-trichlorobutanal) and shifts the equilibrium to favor the hydrate (B1144303) form. quora.comlibretexts.org Therefore, this compound is correctly identified as the stable hydrate of the aldehyde 2,2,3-trichlorobutanal (B13337769) (also known as butylchloral). drugfuture.comgoogle.com

The terms "geminal" and "vicinal" are used to describe the relative positions of substituents. Geminal refers to two groups attached to the same carbon atom, while vicinal refers to groups on adjacent carbons. pediaa.comdifferencebetween.comdoubtnut.com

In this compound, the chlorine atoms exhibit both arrangements:

Geminal Chlorines: Two chlorine atoms are bonded to the second carbon (C-2) of the butane (B89635) chain.

Vicinal Chlorine: A single chlorine atom is bonded to the third carbon (C-3). This chlorine atom is in a vicinal position relative to the two chlorine atoms at C-2.

The foundation of the molecule is a butane carbon skeleton, which consists of a chain of four carbon atoms. wikipedia.orgwikipedia.orgunacademy.com This linear chain provides the framework upon which the various functional groups are attached at specific positions, as designated by the IUPAC nomenclature. The connectivity of this backbone is C4-C3-C2-C1. lmu.edu

Chirality and Stereoisomerism

The spatial arrangement of the atoms in this compound leads to stereoisomerism, a critical aspect of its chemical identity. The presence of a chiral center means the molecule is chiral and can exist as different stereoisomers. solubilityofthings.com

A chiral center is a carbon atom bonded to four different groups. A detailed analysis of the carbon skeleton of this compound reveals the following:

C-1: Is bonded to a hydrogen, two hydroxyl groups, and the C-2 carbon group. As it is bonded to two identical hydroxyl groups, it is not a chiral center.

C-2: Is bonded to the C-1 carbon group, the C-3 carbon group, and two chlorine atoms. With two identical chlorine atoms, this carbon is also not chiral.

C-3: Is bonded to the C-2 carbon group, a chlorine atom, a hydrogen atom, and a methyl group (C-4). Since all four of these attached groups are different, C-3 is the sole chiral center in the molecule.

C-4: Is a terminal methyl group, bonded to three identical hydrogen atoms, and is therefore not chiral.

The number of possible stereoisomers for a molecule can be estimated by the formula 2ⁿ, where 'n' is the number of chiral centers. dummies.com

Enantiomers: Since this compound has only one chiral center (n=1), it can exist as 2¹ = 2 stereoisomers. These two isomers are non-superimposable mirror images of each other and are known as a pair of enantiomers. masterorganicchemistry.com They are designated as (R)-2,2,3-Trichlorobutane-1,1-diol and (S)-2,2,3-Trichlorobutane-1,1-diol. Enantiomers have identical physical properties (like melting point and boiling point) but differ in their interaction with plane-polarized light. libretexts.org

Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. pediaa.commasterorganicchemistry.com The existence of diastereomers requires a molecule to have at least two chiral centers. libretexts.orglibretexts.org As this compound possesses only one chiral center, it does not have diastereomers.

Methods for Stereochemical Assignment and Resolution

The unambiguous determination of the absolute and relative stereochemistry of chiral molecules is a cornerstone of chemical analysis. For a molecule such as this compound, which possesses multiple stereocenters, several analytical techniques are employed for stereochemical assignment and the separation of enantiomers.

A critical method for elucidating the three-dimensional arrangement of atoms is J-based configuration analysis using Nuclear Magnetic Resonance (NMR) spectroscopy . This technique relies on the measurement of coupling constants (J-values) between adjacent protons. The magnitude of these J-values is dependent on the dihedral angle between the protons, which in turn is dictated by the stereochemistry of the molecule. For chlorinated hydrocarbons and chlorohydrins, a spectroscopic database can be developed by studying model compounds with known configurations, determined by methods such as X-ray crystallography. nih.gov This database allows for the correlation of observed J-values with specific stereochemical arrangements, enabling the assignment of relative stereochemistry in new compounds like this compound. nih.gov

The separation of enantiomers, or chiral resolution , is another crucial aspect of stereochemical analysis. For chiral chlorinated hydrocarbons, gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a well-established and effective technique. tandfonline.comtandfonline.comnih.gov These CSPs are typically based on cyclodextrin (B1172386) derivatives. tandfonline.comtandfonline.comnih.gov The principle behind this method is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. tandfonline.com Since diastereomers have different physical properties, they exhibit different retention times on the GC column, allowing for their separation and quantification. tandfonline.com It is plausible that this method could be adapted for the resolution of the enantiomers of this compound.

| Method | Principle | Application to this compound |

| J-based NMR Analysis | Measurement of proton-proton coupling constants (J-values) to determine dihedral angles and thus relative stereochemistry. | By comparing experimental J-values with a database from analogous chlorinated diols, the relative configuration of the stereocenters in this compound could be determined. nih.gov |

| Chiral Gas Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | The enantiomers of this compound could likely be separated using a GC column with a cyclodextrin-based chiral stationary phase. tandfonline.comtandfonline.comnih.gov |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional structure. | If a suitable single crystal can be obtained, this method would provide an unambiguous determination of the absolute and relative stereochemistry. |

Conformational Analysis and Intramolecular Interactions

Preferred Conformations in Solution and Solid State

A computational study on 2,2,3-trichlorobutane (B78562) revealed the presence of three stable conformers, designated as T, G, and G', with the T (trans) conformer being the most stable in the liquid phase. This suggests that steric repulsion between the chlorine atoms and methyl groups plays a significant role in determining the conformational landscape. For this compound, the presence of hydroxyl groups introduces the additional factor of hydrogen bonding, which would likely influence the conformational equilibrium.

Role of Intramolecular Hydrogen Bonding and Halogen Interactions on Structure

Intramolecular hydrogen bonding is a critical factor in determining the preferred conformations of molecules containing both hydrogen bond donors (like hydroxyl groups) and acceptors. In diols, an intramolecular hydrogen bond can form between the two hydroxyl groups, leading to a cyclic-like structure. researchgate.net The strength of this interaction depends on the distance and angle between the interacting groups, which is dictated by the conformation of the carbon backbone. researchgate.net In this compound, the formation of an intramolecular hydrogen bond between the two hydroxyl groups at the C1 and C2 positions would favor a gauche-like arrangement of these substituents.

Halogen interactions , specifically chlorine interactions in this case, also contribute to the conformational stability. These can be categorized into Type I and Type II interactions. Type I interactions are primarily due to close-packing effects, while Type II interactions are considered true halogen bonds, arising from the interaction of an electrophilic region on one halogen with a nucleophilic region on another. The presence of multiple chlorine atoms in this compound suggests that such interactions could play a role in stabilizing certain conformations, particularly in the solid state.

The interplay of these intramolecular forces—steric hindrance, hydrogen bonding, and halogen interactions—determines the conformational landscape of this compound, influencing its physical and chemical properties.

| Interaction | Description | Potential Impact on this compound Structure |

| Intramolecular Hydrogen Bonding | An attractive interaction between the two hydroxyl groups. | Favors a gauche conformation of the O-C-C-O dihedral angle, leading to a more compact structure. researchgate.net |

| Steric Hindrance | Repulsive interactions between bulky groups (e.g., chlorine atoms, methyl group). | Favors conformations where these groups are further apart, such as a trans (anti) arrangement. |

| Halogen Interactions (Cl-Cl) | Non-covalent interactions between chlorine atoms. | Can provide additional stabilization to certain conformations, particularly in the solid state. |

Synthetic Methodologies for 2,2,3 Trichlorobutane 1,1 Diol and Its Precursors

Direct Synthesis Approaches

Direct synthesis methods offer the most straightforward routes to 2,2,3-Trichlorobutane-1,1-diol, primarily involving the hydration of its aldehyde precursor or the direct chlorination of other simple molecules.

Hydration of 2,2,3-Trichlorobutanal (B13337769) (Butylchloral) and Equilibrium Studies

The hydration of 2,2,3-trichlorobutanal, commonly known as butylchloral, to form this compound is a critical reaction. guidechem.com This process involves the addition of a water molecule across the carbonyl group of the aldehyde. The resulting product, this compound, is also referred to as butylchloral hydrate (B1144303). prepchem.com

This reaction is reversible and exists in equilibrium. The stability of the resulting gem-diol is notably influenced by the presence of the electron-withdrawing trichloromethyl group on the adjacent carbon, which favors the hydrated form. thieme-connect.de Butylchloral hydrate presents as pearly white crystals with a pungent, somewhat fruit-like odor, and it melts at 78°C. prepchem.com It is sparingly soluble in cold water but dissolves readily in hot water, alcohol, and glycerin. prepchem.comhenriettes-herb.com

Chlorination of Precursors (e.g., Paraldehyde) under Controlled Conditions

A significant pathway to butylchloral, the precursor to this compound, is the chlorination of paraldehyde (B1678423), a cyclic trimer of acetaldehyde (B116499). google.comorgsyn.org This method is analogous to the production of chloral (B1216628) hydrate from alcohol. prepchem.com The chlorination is typically performed at low temperatures, starting at -5°C and not exceeding 0°C until the initial absorption of chlorine is complete. prepchem.com Subsequently, the temperature is gradually increased to 90°C. prepchem.com

Controlling the reaction conditions is crucial to maximize the yield of butylchloral and minimize the formation of byproducts such as chloral and various chlorinated acetic acids. google.comsciencemadness.org The use of anhydrous conditions during the chlorination of paraldehyde can lead to the formation of trichloroparaldehyde. google.com The final product, butylchloral hydrate, can be purified by steam distillation and recrystallization from distilled water. prepchem.com

Indirect and Multi-Step Synthetic Routes

Indirect and multi-step syntheses provide alternative pathways to this compound, often involving the transformation of related butane (B89635) derivatives or the strategic introduction of functional groups.

Conversion from Related Butane Derivatives

One indirect route involves the conversion of other chlorinated butane derivatives. For instance, 2,2,3-trichlorobutane (B78562) can be prepared by the chlorination of 2-chloro-butene-2 in the presence of a catalyst like ferric chloride. google.com This trichlorobutane could then potentially be converted to the target diol through subsequent oxidation and hydration steps, although this specific multi-step pathway is not extensively detailed in the provided context. Another approach starts from but-1-yn-3-ol, which can be converted to 1,1,1-trichloroacetoin. The reduction of this intermediate then yields a mixture of the threo and erythro isomers of 1,1,1-trichlorobutane-2,3-diol. acs.org

Strategies for Controlled Introduction of Halogen and Hydroxyl Groups

The controlled introduction of halogen and hydroxyl groups onto a butane framework is a key strategy in multi-step syntheses. Halogenation of butane itself can lead to a mixture of products, including 1-chlorobutane (B31608) and 2-chlorobutane, and further chlorination can produce various di- and trichlorobutanes. quora.compressbooks.pub However, achieving the specific 2,2,3-trichloro substitution pattern requires regioselective control, which can be challenging.

Hydroxylation of alkanes, including butane, is another important transformation. Catalytic systems have been developed for the hydroxylation of butane to produce the corresponding alcohols. nih.govacs.org Combining controlled halogenation and hydroxylation steps in a synthetic sequence could theoretically lead to this compound. For example, a suitably substituted butane derivative could be halogenated and then hydroxylated, or vice versa, to arrive at the desired product.

Development of Novel and Efficient Synthetic Pathways

Research continues to explore more efficient and novel synthetic routes to this compound and its precursors. For instance, alternative methods for the preparation of butyrchloral include the chlorination of acetaldehyde and the treatment of α,β-dichlorobutyraldehyde with chlorine and water. orgsyn.org Another reported synthesis involves the treatment of crotonaldehyde (B89634) with hydrogen chloride followed by chlorination. orgsyn.org

Catalytic Approaches to Synthesis

While direct catalytic methods for the synthesis of this compound are not extensively documented, catalytic systems have been explored for the synthesis of related chlorinated aldehydes. These approaches aim to improve selectivity and yield.

One such method involves the chlorination of aldehydes or alcohols in the presence of dimethylformamide (DMF). This process has been shown to be effective for producing α,α-dichloroaldehydes from various starting materials, including butanal, with yields around 78%. researchgate.netresearchgate.net Although this method primarily describes dichlorination, it highlights the potential of DMF to catalyze the chlorination of aldehydes. The reaction is typically carried out at temperatures between 40-90°C. researchgate.net

Furthermore, the synthesis of the isomeric 2,2,4-trichlorobutanal (B1607677) has been achieved through the isomerization of 2,3,3-trichlorotetrahydrofuran (B95735) using Lewis acid catalysts such as aluminum trichloride. researchgate.net This indicates that catalytic isomerization could be a potential, though less direct, route for the synthesis of specific trichlorobutanal isomers.

The following table summarizes catalytic approaches relevant to the synthesis of precursors for this compound.

| Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Dimethylformamide (DMF) | Butanal | 2,2-Dichlorobutanal | 78 | researchgate.netresearchgate.net |

| Aluminum Trichloride | 2,3,3-Trichlorotetrahydrofuran | 2,2,4-Trichlorobutanal | 60-73 | researchgate.net |

Stereoselective Synthesis of Enantiomers

The stereoselective synthesis of enantiomers of this compound is not well-documented in the scientific literature. However, general strategies for the asymmetric synthesis of chiral vicinal diols and α-chloro aldehydes could theoretically be applied to produce enantiomerically enriched forms of this compound. The key would be the stereoselective creation of one or both of the chiral centers at positions 1 and 3.

One potential approach is the stereoselective reduction of the corresponding α-chloro ketone, 3,3-dichloro-2-butanone. The stereoselectivity of hydride reductions of ketones can be influenced by various factors, including the choice of reducing agent and the reaction conditions. vub.ac.be

Another plausible strategy involves the organocatalytic asymmetric α-chlorination of a suitable aldehyde precursor. This would establish the chirality at the carbon bearing the chlorine atom. Subsequent reduction of the aldehyde group would then yield the chiral diol.

The following table outlines general, analogous methods that could potentially be adapted for the stereoselective synthesis of this compound.

| Method | Approach | Potential Application |

| Stereoselective Reduction | Reduction of a prochiral ketone with a chiral reducing agent or in the presence of a chiral catalyst. | Reduction of 3,3-dichloro-2-butanone to form a chiral center at the hydroxyl-bearing carbon. |

| Asymmetric Aldol Reaction | Condensation of a chiral enolate with a suitable electrophile to create new stereocenters. | Could be used to construct the carbon backbone with the desired stereochemistry prior to chlorination. |

| Organocatalytic α-Chlorination | Enantioselective chlorination of an aldehyde using a chiral amine catalyst. | Could potentially be used to introduce the chlorine atom at the 3-position stereoselectively. |

Chemical Reactivity and Transformation Mechanisms of 2,2,3 Trichlorobutane 1,1 Diol

Reactions of the Geminal Diol Moiety

The reactivity of the geminal diol in 2,2,3-trichlorobutane-1,1-diol is largely defined by its equilibrium with the corresponding aldehyde, 2,2,3-trichlorobutanal (B13337769). Geminal diols are often unstable and readily lose a molecule of water to revert to the carbonyl compound. fiveable.mepearson.com However, the stability of geminal diols is significantly increased by the presence of electron-withdrawing groups on the adjacent carbon atom. masterorganicchemistry.comstackexchange.com In the case of this compound, the trichloromethyl group strongly favors the hydrated diol form, similar to the well-known stability of chloral (B1216628) hydrate (B1144303). wikipedia.org

Acid- and Base-Catalyzed Dehydration to 2,2,3-Trichlorobutanal

The dehydration of a geminal diol to its corresponding carbonyl compound is a reversible reaction that can be catalyzed by either acid or base. stackexchange.com

Acid-Catalyzed Mechanism: Under acidic conditions, a hydroxyl group is protonated, forming a good leaving group (water). The departure of water leads to the formation of a carbocation, which is then deprotonated to yield the carbonyl group of the aldehyde. masterorganicchemistry.com

Base-Catalyzed Mechanism: In the presence of a base, a hydroxyl proton is removed, forming an alkoxide. The resulting negative charge facilitates the elimination of the second hydroxyl group as a hydroxide (B78521) ion, forming the aldehyde.

While geminal diols are generally in equilibrium with their aldehyde form, the reaction can be driven towards the aldehyde by removing water from the system, in accordance with Le Châtelier's principle.

Formation of Cyclic and Acyclic Acetals and Ketals

Geminal diols, or more accurately the aldehydes they are in equilibrium with, react with alcohols under acidic conditions to form acetals. libretexts.org This reaction involves the initial formation of a hemiacetal, which then reacts with a second molecule of alcohol to form a stable acetal (B89532). unizin.org

The reaction of 2,2,3-trichlorobutanal (in equilibrium with its diol) with two equivalents of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst (like HCl) would yield an acyclic acetal. If a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed. libretexts.orgyoutube.com The formation of acetals is a reversible process, and they can be converted back to the original aldehyde by treatment with aqueous acid. libretexts.org This reaction is not catalyzed by bases. libretexts.org

Table 1: Acetal Formation Reaction

| Reactants | Catalyst | Product Type |

|---|---|---|

| 2,2,3-Trichlorobutanal + 2 R'OH | Acid (e.g., H+) | Acyclic Acetal |

Oxidative Transformations of the Diol Functionality

The geminal diol functionality, being the hydrated form of an aldehyde, can undergo oxidation to form a carboxylic acid. libretexts.org The oxidation proceeds through the aldehyde form. Common oxidizing agents like potassium permanganate (B83412) or Jones reagent (CrO3 in aqueous acid) can effect this transformation. libretexts.org

A computational study on the atmospheric oxidation of generic geminal diols (R-HC(OH)2) by OH radicals and molecular oxygen suggests a mechanism that leads to the formation of an organic acid and a HO2 radical. nih.govacs.org The process involves the formation of a geminal diol peroxy adduct as a key intermediate. nih.govacs.org While this study did not specifically include this compound, it provides a potential pathway for its oxidative transformation.

Reductive Transformations of the Diol Functionality

The reduction of a geminal diol, which proceeds through its aldehyde form, yields a primary alcohol. In the case of this compound, reduction would result in the formation of 2,2,3-trichlorobutan-1-ol. This transformation can be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The reduction of carbonyl compounds may involve a geminal diol as an intermediate. fiveable.me

Reactions Involving Halogen Substituents

The three chlorine atoms in this compound can also participate in chemical reactions, primarily through nucleophilic substitution.

Nucleophilic Substitution Reactions of Chlorine Atoms

Halogenoalkanes are susceptible to attack by nucleophiles, which results in the substitution of the halogen atom. ibchem.commasterorganicchemistry.com The carbon-chlorine bond is polar, with the carbon atom carrying a partial positive charge, making it an electrophilic site for nucleophilic attack. chemguide.co.uk

The reactivity of the chlorine atoms in this compound would depend on their position. The two chlorine atoms on carbon-2 are on a secondary carbon, while the chlorine on carbon-3 is also on a secondary carbon. The rate and mechanism (SN1 or SN2) of substitution would be influenced by steric hindrance and the stability of any potential carbocation intermediate. ibchem.com

Common nucleophiles that can displace chlorine atoms include:

Hydroxide ions (OH⁻) to form alcohols. savemyexams.com

Cyanide ions (CN⁻) to form nitriles. ibchem.com

Ammonia (NH3) to form amines. ibchem.com

The strength of the carbon-halogen bond is a key factor in these reactions; stronger bonds lead to slower reaction rates. savemyexams.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,3-Trichlorobutanal |

| 2,2,3-Trichlorobutan-1-ol |

| 2,2,3-Trichlorobutanoic acid |

| Acetone |

| Ammonia |

| Benzene |

| Butyrchloral hydrate |

| Carbon dioxide |

| Catechol |

| Chloral |

| Chloral hydrate |

| Cresol |

| Decahydroxycyclopentane |

| Dihydroxymalinic acid |

| Dodecahydroxycyclohexane |

| Ethanol |

| Ethylene glycol |

| Formaldehyde |

| Hexafluoroacetone |

| Lithium aluminum hydride |

| Methanediol |

| Methanol |

| Methylcatechol |

| Methylglyoxal diol |

| Phenol |

| Potassium permanganate |

| Propane-2,2-diol |

| Sodium borohydride |

| Toluene |

Elimination Reactions Leading to Olefins (e.g., Dehydrochlorination)

Elimination reactions, particularly dehydrochlorination, represent a significant transformation pathway for chlorinated alkanes, typically proceeding under basic conditions to yield alkenes. For this compound, the presence of a chlorine atom at the C3 position allows for the elimination of hydrogen chloride (HCl) to form an olefinic product.

The reaction is generally facilitated by a strong base, which abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of a double bond and the expulsion of a chloride ion. The specific isomer of the resulting alkene is governed by reaction conditions and the stereochemistry of the starting material. While specific studies on the dehydrochlorination of this compound are not extensively documented, parallels can be drawn from the dehydrohalogenation of similar polychlorinated butanes. The gem-diol at the C1 position, which exists in equilibrium with the corresponding aldehyde (2,2,3-trichlorobutanal), adds complexity to the reaction, potentially influencing the stability and reactivity of the substrate and products.

Table 1: Hypothetical Dehydrochlorination of this compound

| Reactant | Conditions | Potential Product(s) | Reaction Type |

| This compound | Strong base (e.g., KOH, NaOEt) | 2,2-Dichloro-1-buten-1,1-diol (and/or its aldehyde tautomer) | Dehydrochlorination (E2 mechanism likely) |

Reactivity at the Chiral Center

The this compound molecule possesses multiple chiral centers, which allows it to exist in various stereoisomeric forms. solubilityofthings.com The reactivity and biological activity of the compound can be significantly influenced by its stereochemistry. solubilityofthings.com The primary chiral center of interest is the C3 carbon, which is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a dichlorinated gem-diol-containing fragment.

Epimerization and Racemization Studies

Epimerization and racemization at the C3 chiral center are plausible transformations under specific chemical conditions. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can occur through mechanisms that involve the temporary loss of chirality.

Potential mechanisms for racemization at the C3 center include:

SN1-type mechanism: In the presence of a polar, protic solvent or a Lewis acid, the C-Cl bond at C3 could dissociate to form a planar, achiral carbocation intermediate. Subsequent re-attack by a chloride ion from either face of the plane would lead to a racemic mixture.

Elimination-Addition: A base could induce dehydrochlorination to form an achiral alkene, followed by the re-addition of HCl, which would result in a racemic product.

While specific experimental studies on the racemization of this compound are not detailed in the available literature, these pathways are fundamental in haloalkane chemistry.

Table 2: Conditions Potentially Leading to Racemization at C3

| Condition | Plausible Mechanism | Expected Outcome |

| Heating in a polar, protic solvent | SN1-type via carbocation intermediate | Racemic mixture of (3R)- and (3S)-isomers |

| Strong base followed by acidification | Elimination-Addition | Racemic mixture of (3R)- and (3S)-isomers |

| Presence of a Lewis acid | Catalyzed C-Cl bond cleavage | Racemic mixture of (3R)- and (3S)-isomers |

Stereoselective Transformations

The inherent chirality of this compound makes it a valuable substrate for stereoselective transformations. The stereocenter at C3 can direct the stereochemical outcome of reactions at other positions in the molecule, a principle widely used in asymmetric synthesis. smolecule.com For instance, the reduction of the aldehyde group (in equilibrium with the C1 gem-diol) could proceed with facial selectivity dictated by the stereochemistry at C3, leading to the preferential formation of one diastereomeric alcohol over the other. This diastereoselectivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with precise three-dimensional structures.

Table 3: Hypothetical Stereoselective Reduction

| Reactant | Reagent | Potential Diastereomeric Products | Expected Outcome |

| (3R)-2,2,3-Trichlorobutanal | NaBH₄ | (1R,3R)-2,2,3-Trichlorobutane-1-ol and (1S,3R)-2,2,3-Trichlorobutane-1-ol | Unequal amounts of diastereomers (diastereoselective reaction) |

Condensation Reactions

The gem-diol functional group at the C1 position of this compound is chemically equivalent to a hydrated aldehyde. This aldehyde functionality is the primary site for condensation reactions with various nucleophiles, particularly those containing nitrogen, such as hydrazines.

Reactions with Hydrazines and Related Nucleophiles

This compound, through its aldehyde tautomer (2,2,3-trichlorobutanal), is expected to react readily with hydrazine (B178648) (H₂NNH₂) and its derivatives (e.g., phenylhydrazine). The initial reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield a hydrazone.

In some cases, the initial condensation product can undergo further intramolecular reactions. nih.gov Given the structure of this compound, the resulting hydrazone possesses a nucleophilic nitrogen atom and an electrophilic carbon center at C3 bearing a chlorine leaving group. This arrangement is conducive to a subsequent intramolecular cyclization, which would likely form a five-membered pyrazoline ring system.

Table 4: Condensation of 2,2,3-Trichlorobutanal with Hydrazine

| Reactants | Initial Product | Potential Final Product (after cyclization) | Reaction Type |

| 2,2,3-Trichlorobutanal, Hydrazine (H₂NNH₂) | 2,2,3-Trichlorobutanal hydrazone | 4,4-Dichloro-5-methyl-3,4-dihydropyrazole derivative | Condensation followed by Intramolecular Nucleophilic Substitution |

Mechanistic Investigations of Condensation Pathways and Product Formation

The formation of a hydrazone from the reaction between this compound and hydrazine can be broken down into several key mechanistic steps.

Aldehyde Formation: The gem-diol exists in a reversible equilibrium with its corresponding aldehyde, 2,2,3-trichlorobutanal. This equilibrium is often acid or base-catalyzed.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate.

Proton Transfer: A rapid proton transfer from the nitrogen to the oxygen atom results in the formation of a neutral carbinolamine intermediate.

Dehydration: The carbinolamine undergoes dehydration (loss of a water molecule). The hydroxyl group is protonated, turning it into a good leaving group (H₂O), and is subsequently eliminated to form a C=N double bond, yielding the final hydrazone.

Following the formation of the hydrazone, an intramolecular cyclization can be mechanistically envisioned. The nitrogen atom of the hydrazone can act as an intramolecular nucleophile, attacking the C3 carbon and displacing the chloride ion to form a stable heterocyclic ring. This subsequent step is driven by the formation of a thermodynamically favorable five-membered ring.

Table 5: Mechanistic Steps for Hydrazone Formation and Cyclization

| Step | Description | Intermediate/Product |

| 1 | Reversible dehydration of the gem-diol | 2,2,3-Trichlorobutanal |

| 2 | Nucleophilic attack by hydrazine on the carbonyl carbon | Carbinolamine intermediate |

| 3 | Elimination of water | 2,2,3-Trichlorobutanal hydrazone |

| 4 | Intramolecular nucleophilic attack of N on C3 | Pyrazoline derivative |

Rearrangement Reactions

Rearrangement reactions of 1,2-diols, famously exemplified by the pinacol (B44631) rearrangement, are a cornerstone of organic synthesis, allowing for significant skeletal modifications. wikipedia.orgnumberanalytics.com These reactions typically proceed under acidic conditions, involving the protonation of a hydroxyl group, its departure as a water molecule to form a carbocation, and the subsequent 1,2-migration of a substituent to the electron-deficient carbon. masterorganicchemistry.combyjus.com The stability of the intermediate carbocation and the inherent migratory aptitude of the neighboring groups are key factors governing the reaction's outcome. slideshare.net

Intramolecular Rearrangements Influenced by Vicinal Chlorines and Hydroxyl Groups

The intramolecular rearrangement of this compound is profoundly influenced by its unique substitution pattern. The presence of a gem-diol at C-1 and chlorine atoms at C-2 and C-3 introduces a complex interplay of inductive and steric effects that are not present in simpler diols.

In a typical acid-catalyzed rearrangement, the initial step involves the protonation of one of the hydroxyl groups. In the case of this compound, both hydroxyl groups are attached to the same carbon (C-1). Protonation of one of these hydroxyls and subsequent loss of water would lead to the formation of a carbocation at C-1.

The stability of this carbocation is a critical determinant of the reaction pathway. Carbocation stability is generally enhanced by electron-donating groups and diminished by electron-withdrawing groups. masterorganicchemistry.comunizin.org In this molecule, the carbon atom C-2, which is vicinal to the potential carbocationic center at C-1, bears two chlorine atoms. Chlorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect would significantly destabilize a positive charge at the adjacent C-1 position.

The presence of the remaining hydroxyl group on the carbocation-bearing carbon (an α-hydroxycarbocation) can offer some stabilization through resonance, where the oxygen's lone pair can donate electron density to the p-orbital of the carbocation.

Two primary rearrangement pathways can be envisioned following the formation of the carbocation at C-1:

Migration of the C-2 hydrogen: A 1,2-hydride shift from C-2 to C-1 would lead to a new carbocation at C-2.

Migration of the methyl group (C-4): A 1,2-methyl shift from C-3 is not possible in the initially formed carbocation. However, if a carbocation were to form at C-2, a methyl shift from C-3 could be a possibility.

The migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl. slideshare.net Therefore, a hydride shift from C-2 would be kinetically favored over an alkyl shift.

The stability of the resulting carbocation also plays a crucial role. A hydride shift from C-2 would place the positive charge on a carbon that is bonded to two chlorine atoms. The powerful electron-withdrawing nature of these two chlorine atoms would make this secondary carbocation extremely unstable.

Considering these factors, the rearrangement of this compound is expected to be a challenging transformation due to the electronic destabilization of the key carbocation intermediates by the vicinal chlorine atoms.

| Structural Feature | Influence on Rearrangement | Expected Outcome |

|---|---|---|

| Geminal Diol at C-1 | Site of initial protonation and carbocation formation. | Formation of an α-hydroxycarbocation at C-1. |

| Two Chlorine Atoms at C-2 | Strong -I effect destabilizes the carbocation at C-1 and C-2. | Hinders the formation of the initial carbocation and any subsequent carbocation at C-2. |

| One Chlorine Atom at C-3 | Contributes to the overall electron-withdrawing nature of the substituent chain. | Further destabilizes potential carbocation intermediates. |

| Hydrogen at C-2 | Potential migrating group (hydride shift). | Hydride shift is generally favored over alkyl shifts but leads to a highly unstable carbocation. |

| Methyl Group at C-4 | Potential migrating group in a different carbocation scenario. | Less likely to migrate compared to a hydride. |

Mechanistic Investigations of Rearrangement Pathways

A detailed mechanistic investigation into the rearrangement of this compound would likely involve computational chemistry to model the energies of the potential intermediates and transition states. In the absence of specific experimental data for this compound, we can propose a plausible, albeit hypothetical, mechanistic pathway based on the principles of the pinacol rearrangement.

Step 1: Protonation of a Hydroxyl Group The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, forming a good leaving group (water).

Step 2: Formation of the Initial Carbocation The departure of a water molecule leads to the formation of a primary carbocation at C-1, which is stabilized by the adjacent hydroxyl group through resonance.

Step 3: 1,2-Hydride Shift A 1,2-hydride shift from C-2 to C-1 occurs. This is generally a fast process, but the stability of the resulting carbocation is a major concern.

Step 4: Formation of the Secondary Carbocation The hydride shift results in the formation of a secondary carbocation at C-2. This carbocation is significantly destabilized by the two directly attached chlorine atoms.

Step 5: Deprotonation and Tautomerization If the secondary carbocation is formed, it would be highly reactive. A subsequent deprotonation of the remaining hydroxyl group and tautomerization would lead to the final ketone product, 2,2,3-trichlorobutan-1-al.

However, the high energy barrier associated with the formation of the dichlorinated secondary carbocation might favor an alternative pathway or inhibit the rearrangement altogether. It is conceivable that under forcing conditions, elimination reactions or other decomposition pathways might compete with or dominate over the pinacol-type rearrangement.

| Step | Description | Key Intermediate | Influencing Factors |

|---|---|---|---|

| 1 | Protonation of a hydroxyl group. | Oxonium ion | Acid concentration. |

| 2 | Loss of water. | Primary α-hydroxycarbocation at C-1 | Stabilized by the adjacent hydroxyl group, but destabilized by vicinal chlorines. |

| 3 | 1,2-Hydride shift. | Transition state for hydride migration | Generally low activation energy for hydride shifts. |

| 4 | Formation of a new carbocation. | Secondary carbocation at C-2 | Highly destabilized by two geminal chlorine atoms. This step likely has a very high energy barrier. |

| 5 | Deprotonation and tautomerization. | Enol intermediate | Leads to the final ketone product. |

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 2,2,3-trichlorobutane-1,1-diol. By analyzing the magnetic properties of atomic nuclei, NMR provides extensive information about the molecular framework.

One-dimensional ¹H (proton) and ¹³C NMR are fundamental for establishing the basic structure and connectivity of this compound. The molecule's structure, CH₃-CHCl-CCl₂-CH(OH)₂, suggests a specific set of expected signals.

¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show four distinct signals corresponding to the four different proton environments: the methyl protons (CH₃), the methine proton at C3 (CHCl), the methine proton at C1 (CH(OH)₂), and the two hydroxyl protons (-OH). The integration of these signals would correspond to a 3:1:1:2 ratio. The splitting patterns, governed by the n+1 rule, are crucial for confirming adjacent groups. For instance, the C3-H signal would be split into a quartet by the neighboring methyl protons, while the methyl proton signal would appear as a doublet due to the adjacent C3-H. docbrown.info

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum is expected to display four signals, one for each of the four unique carbon atoms. The chemical shifts are influenced by the electronegativity of the attached groups. The carbon of the gem-diol group (C1) is typically found in the 70-100 ppm range. researchgate.net The carbons bonded to chlorine atoms (C2 and C3) will be shifted downfield, and the methyl carbon (C4) will appear most upfield.

Predicted NMR Data for this compound ¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ | ~1.6-1.8 | Doublet (d) |

| CHCl | ~4.1-4.3 | Quartet (q) |

| CH(OH)₂ | ~5.0-5.5 | Singlet (s) or Doublet (d) |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH(OH)₂) | 90 - 100 |

| C2 (CCl₂) | 95 - 105 |

| C3 (CHCl) | 65 - 75 |

| C4 (CH₃) | 15 - 25 |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the proton on C3 and the protons of the C4 methyl group, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons. It would show correlations between the C4-H₃ signal and the C4 signal, the C3-H signal and the C3 signal, and the C1-H signal and the C1 signal. arxiv.org

Variable-temperature (VT) NMR is a powerful tool for studying dynamic molecular processes that occur on the NMR timescale. unibas.it For this compound, several dynamic processes could be investigated:

Conformational Dynamics : Rotation around the C2-C3 single bond may be hindered due to the bulky chlorine atoms. At low temperatures, this rotation could slow sufficiently to allow for the observation of distinct signals for different rotational isomers (rotamers). As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. unibas.it

Hydroxyl Proton Exchange : The two hydroxyl protons on the gem-diol are chemically distinct and could potentially show separate signals. However, they often undergo rapid exchange with each other and with any trace amounts of water, typically resulting in a single, broad signal. VT-NMR can be used to study the rate of this exchange; cooling the sample can slow the exchange rate, sometimes resolving the individual -OH signals. This phenomenon is also observed in other gem-diols. acs.org

The structure of this compound contains two chiral centers, at C1 and C3. This means the compound can exist as multiple stereoisomers (diastereomers and enantiomers).

Diastereomers : Diastereomers have different physical properties and are generally distinguishable by standard NMR spectroscopy, as they exist in different chemical environments. masterorganicchemistry.com

Enantiomers : Enantiomers are non-superimposable mirror images and are indistinguishable in a standard (achiral) NMR environment. To determine the enantiomeric excess (ee) of a sample, a chiral environment must be introduced. This is typically achieved by using a chiral derivatizing agent to convert the enantiomers into diastereomers, or by using a chiral solvating agent, which forms temporary, diastereomeric complexes. nih.govresearchgate.net These newly formed diastereomers will exhibit distinct signals in the NMR spectrum (typically ¹H or ³¹P NMR), allowing for their integration and the calculation of the enantiomeric excess. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups. researchgate.net

The analysis of the vibrational spectrum of this compound allows for the identification of its key functional groups.

O-H Group : The gem-diol functionality will give rise to a characteristic O-H stretching vibration. In the IR spectrum, this typically appears as a strong, broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. acs.org

C-Cl Group : The multiple carbon-chlorine bonds will produce strong stretching vibrations in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The exact positions of these bands can be complex due to the presence of multiple chlorine atoms and their coupling with other vibrations. smu.edu

C-H Group : C-H stretching vibrations from the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations appear at lower wavenumbers. docbrown.info

Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkyl | C-H stretch | 2850 - 3000 | Medium to Strong |

Probing Hydrogen Bonding Networks

The hydroxyl protons of the geminal diol group in this compound are crucial reporters on the hydrogen bonding networks within the system. The presence of both intramolecular and intermolecular hydrogen bonds can be investigated using advanced NMR techniques.

In solution, the chemical shift of the hydroxyl protons is highly sensitive to concentration, temperature, and the solvent's hydrogen bonding capacity. Variable temperature NMR studies would be instrumental in differentiating between intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonds tend to show a smaller change in chemical shift with temperature variations compared to intermolecular bonds, which are more susceptible to disruption upon heating.

For instance, in related diol compounds, the observation of hydroxyl proton signals at varying chemical shifts can indicate different hydrogen bonding environments. researchgate.net The presence of electronegative chlorine atoms on the adjacent carbons (C2 and C3) would influence the acidity of the hydroxyl protons, potentially strengthening their participation in hydrogen bonding.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations between the hydroxyl protons and other protons in the molecule, offering evidence for specific intramolecular hydrogen bond formations that hold these groups in proximity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the this compound molecular ion. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Table 1: Theoretical Exact Mass and Isotopic Pattern for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| C₄H₇³⁵Cl₃O₂ | M | 191.95116 | 100.0 |

| C₄H₇³⁵Cl₂³⁷ClO₂ | M+2 | 193.94821 | 97.8 |

| C₄H₇³⁵Cl³⁷Cl₂O₂ | M+4 | 195.94526 | 31.9 |

| C₄H₇³⁷Cl₃O₂ | M+6 | 197.94231 | 3.5 |

Note: This table represents the expected isotopic pattern for the molecular ion [M]+, which is characteristic for compounds containing three chlorine atoms due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The distinct isotopic pattern, with its characteristic M, M+2, M+4, and M+6 peaks in an approximate ratio of 100:98:32:3, would serve as a definitive signature for the presence of three chlorine atoms in the molecule.

Fragmentation Pathway Analysis for Structural Confirmation

Common fragmentation pathways for similar chlorinated alcohols and diols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms.

Dehydration: Loss of a water molecule (H₂O) from the geminal diol.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Cleavage of C-Cl bonds: Loss of one or more chlorine atoms.

The observation of fragment ions corresponding to these losses would help to piece together the molecular structure. For example, a prominent peak corresponding to the loss of a methyl group (CH₃) or an ethyl group containing a chlorine atom would help to confirm the butane (B89635) backbone.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and insights into the three-dimensional arrangement of molecules.

Solid-State Structure Determination and Absolute Configuration Assignment

For a crystalline sample of this compound, single-crystal X-ray diffraction analysis would yield the precise solid-state structure. This would confirm the connectivity of all atoms, the bond lengths, bond angles, and torsion angles within the molecule.

Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers. X-ray crystallography on a single crystal of an enantiomerically pure sample or a co-crystal with a known chiral auxiliary would allow for the determination of the absolute configuration (R or S) at this center.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.234 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallographic study. Actual values would need to be determined experimentally.

Analysis of Intermolecular Packing and Crystal Engineering

The arrangement of molecules in the crystal lattice, known as the crystal packing, is dictated by intermolecular forces. For this compound, hydrogen bonding involving the two hydroxyl groups is expected to be a dominant feature of the crystal packing.

X-ray diffraction data would reveal the intricate network of intermolecular hydrogen bonds. It would show how neighboring molecules interact, for instance, forming hydrogen-bonded chains or more complex three-dimensional networks. The chlorine atoms may also participate in weaker halogen bonding interactions, further influencing the crystal packing.

Understanding these packing motifs is a fundamental aspect of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties. The detailed structural information from X-ray crystallography would provide a foundation for understanding the physical properties of solid this compound and could inform the design of related crystalline materials.

Computational and Theoretical Chemistry of 2,2,3 Trichlorobutane 1,1 Diol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and energetics of molecules. wavefun.com These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.

The electronic structure of 2,2,3-trichlorobutane-1,1-diol is heavily influenced by its numerous electronegative substituents. The three chlorine atoms and two oxygen atoms exert a strong electron-withdrawing inductive effect on the butane (B89635) backbone.

Charge Distribution: Quantum calculations would predict a significant polarization of the covalent bonds.

Carbon Atoms: The carbon atoms bonded to chlorine (C2, C3) and the gem-diol group (C1) would bear substantial partial positive charges (δ+). The C2 atom, bonded to two chlorine atoms and adjacent to the C1-diol and C3-chloro groups, would be the most electrophilic carbon center.

Heteroatoms: The chlorine and oxygen atoms would carry partial negative charges (δ-).

Hydrogen Atoms: The hydroxyl hydrogens would be highly acidic (δ+) due to their attachment to electronegative oxygen atoms, making them prone to forming hydrogen bonds.

Electrostatic Potential (ESP) Map: An ESP map would visually represent this charge distribution. It would show regions of negative potential (typically colored red) around the chlorine and oxygen atoms, indicating areas rich in electrons and susceptible to electrophilic attack. Conversely, positive potential (blue) would be concentrated around the hydroxyl hydrogens and the carbon skeleton, highlighting electron-deficient regions susceptible to nucleophilic attack.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule arising from rotation around its single bonds. For this compound, the most significant rotation occurs around the C2-C3 bond.

The principles of conformational analysis for alkanes, which involve staggered and eclipsed forms, apply here, but with significant modifications due to the bulky and polar substituents. maricopa.edu The staggered conformations, where substituents are maximally separated, are energetically favored over eclipsed conformations, which suffer from torsional strain. pressbooks.pub

The relative stability of the conformers is determined by a combination of torsional strain and steric hindrance between the large chlorine atoms, the methyl group, and the C(Cl)₂C(OH)₂ group. The most stable conformer would likely be an anti-staggered arrangement where the largest groups on C2 and C3 (e.g., a chlorine atom and the methyl group) are positioned 180° apart. maricopa.edu Gauche interactions, where bulky groups are 60° apart, would introduce steric strain and result in higher energy conformers. pressbooks.pub Halogen substitution is known to significantly affect the rotational barriers and conformational preferences in alkanes. researchgate.netacs.org

A potential energy diagram for rotation around the C2-C3 bond would show energy minima corresponding to staggered conformers and energy maxima for eclipsed conformers. The energy difference between the most and least stable conformers represents the barrier to rotation.

Table 1: Hypothetical Relative Energies of Key C2-C3 Rotamers

| Dihedral Angle (CH₃-C₃-C₂-Cl) | Conformation | Key Interactions | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| 60° | Gauche | Gauche (CH₃/Cl), Gauche (H/Cl) | High |

| 180° | Anti | Anti (CH₃/Cl), Gauche (H/Cl) | Lowest (Most Stable) |

| 300° (-60°) | Gauche | Gauche (CH₃/Cl), Gauche (H/Cl) | High |

| 0° | Eclipsed | Eclipsed (CH₃/Cl), Eclipsed (H/Cl) | Highest (Least Stable) |

Computational methods can model the entire course of a chemical reaction, identifying intermediates and calculating the activation energies via the location of transition states.

Synthetic Pathway: this compound is the hydrate (B1144303), or gem-diol, of the aldehyde 2,2,3-trichlorobutanal (B13337769). libretexts.org Its formation is a reversible nucleophilic addition of water to the aldehyde's carbonyl group. researchgate.net The presence of three strong electron-withdrawing chlorine atoms destabilizes the carbonyl group, shifting the equilibrium significantly in favor of the stable gem-diol. libretexts.org Transition state theory calculations could be used to model this hydration reaction, determining the energy barrier for the nucleophilic attack of a water molecule on the carbonyl carbon. The reaction can be catalyzed by either acid or base. libretexts.org

Quantum chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. rsc.org

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov For chlorinated compounds, specialized functionals may be needed to account for the large effect of chlorine on the electronic environment. nih.govscite.ai

¹H NMR: The model would predict a significant downfield shift for the C1-H proton due to the deshielding effects of the adjacent gem-diol and two chlorine atoms. The hydroxyl protons would likely appear as a broad singlet, with a chemical shift dependent on concentration and solvent. The CH₃ and C3-H protons would have distinct shifts influenced by the neighboring chlorine atoms.

¹³C NMR: The carbon atoms bonded to electronegative atoms would be significantly deshielded, appearing at high chemical shifts (downfield). C1, bonded to two oxygens, and C2, bonded to two chlorines, would be the most downfield-shifted carbons.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Key Substituents | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C1 | -CH(OH)₂ | ~90-105 | Bonded to two highly electronegative oxygen atoms. |

| C2 | -C(Cl)₂- | ~100-115 | Bonded to two highly electronegative chlorine atoms. |

| C3 | -CH(Cl)- | ~60-75 | Bonded to one chlorine atom. |

| C4 | -CH₃ | ~15-25 | Alkyl carbon, relatively upfield. |

Note: These are estimated ranges based on general principles; actual values require specific DFT calculations.

Vibrational Frequencies: Calculations can also predict the infrared (IR) spectrum by determining the molecule's vibrational modes. Key predicted frequencies would include strong, broad O-H stretching bands for the diol group (~3200-3500 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and strong C-Cl stretching vibrations in the fingerprint region (~600-800 cm⁻¹).

Molecular Dynamics Simulations

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, such as their movement and interactions in a solvent. nih.govuzh.ch

An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with explicit solvent molecules (e.g., water) and solving Newton's equations of motion for every atom over a period of time.

Such a simulation would provide critical insights into:

Solvation Structure: How water molecules arrange themselves around the solute, forming a solvation shell. Strong hydrogen bonds would be observed between the diol's hydroxyl groups and the surrounding water molecules.

Hydrogen Bonding Dynamics: The simulation would reveal the average number of hydrogen bonds, their lifetimes, and the geometry of these interactions, which are crucial for understanding the molecule's solubility and stability in water. u-psud.fr

Conformational Dynamics: MD allows for the observation of rotations around the C-C bonds in real-time, showing the transitions between different gauche and anti conformers and their relative populations in solution. researchgate.net This provides a dynamic picture that complements the static energy landscape from quantum calculations.

Solvent Effects on Structure and Reactivity

The interaction of a solute with its surrounding solvent can significantly alter its structural and reactive properties. For this compound, the presence of both polar hydroxyl groups and lipophilic trichlorinated carbon atoms suggests a pronounced sensitivity to the solvent environment. Computational models are essential for dissecting these complex interactions.

Solvent effects are broadly modeled using two approaches: implicit and explicit solvent models. wikipedia.orgfiveable.me

Explicit Models: In this approach, individual solvent molecules are included in the simulation, allowing for the detailed study of specific solute-solvent interactions like hydrogen bonding. fiveable.me For this compound, an explicit model would be crucial for understanding the specific hydrogen bonding network between the diol's hydroxyl groups and protic solvent molecules. However, this level of detail comes at a significantly higher computational cost. fiveable.me

Hybrid models that combine a few explicit solvent molecules in the immediate vicinity of the solute with a continuum model for the bulk solvent offer a compromise between accuracy and computational expense. wikipedia.org Such a model could accurately capture the primary solvation shell around the hydroxyl groups of this compound while still efficiently accounting for the broader solvent environment.

The choice of solvent would theoretically impact the reactivity of this compound. For instance, in a substitution reaction, a polar protic solvent could stabilize both the leaving group and a potential carbocation intermediate, favoring an SN1-type mechanism. Conversely, a polar aprotic solvent would favor an SN2-type reaction by solvating the cation but not the nucleophile. Computational models can predict these kinetic effects by calculating the energy profiles of reaction pathways in different solvent environments. rsc.orgresearchgate.netrsc.orgspringernature.com

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry provides a framework for anticipating the outcomes of chemical reactions, including their rates and the preferential formation of certain products.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in a Chemical Context

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are statistical models that correlate a molecule's structure with its biological activity or chemical properties, respectively. For a molecule like this compound, QSAR/QSPR models could be developed to predict its reactivity in various chemical transformations.

The development of a QSAR/QSPR model involves the calculation of molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical features of a molecule. For halogenated compounds, these descriptors can include:

| Descriptor Category | Examples | Relevance to this compound |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) energy, electron affinity, partial atomic charges | The LUMO energy can indicate susceptibility to nucleophilic attack. Partial atomic charges on the carbon atoms bonded to chlorine would be crucial in predicting sites for nucleophilic substitution. tandfonline.com |

| Steric | Molecular volume, surface area, specific steric parameters (e.g., Taft steric parameters) | The bulky chlorine atoms and the overall shape of the molecule will influence the accessibility of reactive sites to other molecules. europa.eu |

| Topological | Connectivity indices, shape indices | These descriptors encode information about the branching and overall topology of the molecule, which can be correlated with reactivity. |

| Thermodynamic | Heat of formation, bond dissociation energies | The carbon-chlorine bond dissociation energies would be a key predictor for the likelihood of dehalogenation reactions. |

By building a statistical model using these descriptors for a series of related chlorinated diols, one could theoretically predict the reactivity of this compound without direct experimental measurement. nih.govoup.com For instance, a lower C-Cl bond dissociation energy would suggest a higher propensity for that specific chlorine atom to be cleaved in a reaction.

Understanding Regioselectivity and Stereoselectivity in Reactions

Many chemical reactions can yield multiple products. Computational chemistry is instrumental in predicting which product is most likely to form (regioselectivity) and the preferred spatial arrangement of atoms in the product (stereoselectivity).

For this compound, several types of selectivity are pertinent:

Regioselectivity: In a potential elimination reaction (dehydrochlorination), there are multiple possibilities for which chlorine and adjacent hydrogen atoms are removed. Theoretical calculations can determine the activation energies for each possible pathway. The pathway with the lowest activation energy would be the most kinetically favored, thus predicting the major regioisomer. Electronic effects, such as the stability of the resulting alkene, and steric effects, which might hinder the approach of a base to a particular proton, would be key factors in these calculations. studysmarter.co.uk

Stereoselectivity: The presence of a chiral center at the C3 position means that reactions at or near this center can be stereoselective. For example, a nucleophilic substitution at C2 could proceed via an SN2 mechanism, leading to an inversion of stereochemistry, or an SN1 mechanism, leading to a racemic mixture. Computational modeling of the transition states for both pathways can predict the likely stereochemical outcome. nih.gov Similarly, in addition reactions to a potential double bond formed from elimination, the facial selectivity (attack from one face of the double bond over the other) can be predicted by analyzing the steric hindrance and electronic properties of the transition states. beilstein-journals.orgjmaterenvironsci.comresearchgate.net

The following table outlines theoretical approaches to predicting selectivity in reactions involving this compound:

| Reaction Type | Selectivity Issue | Computational Approach | Key Factors to Analyze |

| Elimination | Regioselectivity (which C-Cl bond breaks) | Calculation of transition state energies for different elimination pathways. | Stability of the resulting alkene (Zaitsev vs. Hofmann product), steric accessibility of protons by the base. studysmarter.co.uk |

| Nucleophilic Substitution | Regioselectivity (which chlorine is substituted) | Comparison of activation barriers for substitution at C2 and C3. | Steric hindrance at each carbon, stability of the potential carbocation intermediate. acs.org |

| Nucleophilic Substitution | Stereoselectivity (at C2 or C3) | Modeling of SN1 and SN2 reaction pathways and their transition state energies. | Solvent effects, nature of the nucleophile and leaving group. nih.gov |

| Addition to a derived alkene | Stereoselectivity (at a newly formed chiral center) | Analysis of the transition state geometries for addition to each face of the alkene. | Steric bulk of the substituents on the alkene and the incoming reagent. jmaterenvironsci.comacs.org |

Synthetic Utility and Derivatization in Organic Synthesis

2,2,3-Trichlorobutane-1,1-diol as a C4 Building Block for Complex Organic Molecules

This compound serves as a functionalized four-carbon (C4) building block, or synthon, for the synthesis of more complex molecules, particularly within the realms of pharmaceuticals and agrochemicals. solubilityofthings.com The value of this compound lies in its dual functionality: the gem-diol group, which is in equilibrium with the corresponding 2,2,3-trichlorobutyraldehyde, and the three chlorine substituents distributed across the C2 and C3 positions. solubilityofthings.comrsc.org

The presence of multiple chiral centers suggests that it can exist in various stereoisomeric forms, which could be exploited in stereoselective synthesis to influence the biological activity of the target molecules. solubilityofthings.com The combination of hydroxyl and chloro groups on a compact butane (B89635) framework provides a versatile platform for constructing elaborate molecular structures. solubilityofthings.com Its role as a chemical intermediate is noted, though specific examples of its incorporation into complex final products are not extensively detailed in readily available literature. solubilityofthings.comlookchem.com

Table 1: Key Structural Features of this compound as a C4 Building Block

| Feature | Description | Synthetic Potential |

|---|---|---|

| Carbon Skeleton | Four-carbon butane chain | Provides the basic C4 framework for target molecules. |

| Gem-diol Group | A hydrated aldehyde (-CH(OH)₂) at the C1 position | Can react as an aldehyde, enabling condensations, oxidations, and reductions. rsc.org |

| Chlorine Atoms | Two chlorine atoms at C2 (α-position) and one at C3 (β-position) | Act as leaving groups or influence the reactivity of adjacent functional groups. rsc.org |

| Chirality | Presence of chiral centers | Allows for the potential synthesis of specific stereoisomers. solubilityofthings.com |

Synthesis of Novel Chlorinated Derivatives and Analogues

The reactivity of this compound allows for its derivatization through several chemical pathways, targeting its hydroxyl groups, halogen substituents, or the carbon backbone itself.

The gem-diol at the C1 position is the hydrated form of an aldehyde and is the primary site for many functionalization reactions. In solution, particularly under reaction conditions, it can behave as 2,2,3-trichlorobutyraldehyde.

Research has shown that this compound (as butyl chloral (B1216628) hydrate) undergoes condensation reactions with various substituted phenylhydrazines in an alcohol solvent. rsc.org This reaction proceeds through the aldehyde tautomer to form the corresponding arylhydrazones of β-chloro-α-ketobutaldehyde. rsc.org The reaction is sensitive to conditions and can become vigorous if not controlled by cooling. rsc.org

Table 2: Representative Condensation Reaction

| Reactants | Conditions | Product |

|---|

While not specifically documented for this compound, gem-diols can theoretically undergo other reactions typical of alcohols, such as etherification or esterification, to yield novel derivatives.

The chlorine atoms on the butanetriol backbone are key to its synthetic utility, and their modification can lead to a diverse range of analogues. A significant transformation involves the reaction with arylhydrazines. In this condensation, the two chlorine atoms at the α-position (C2) are eliminated and replaced by an oxygen atom, forming a ketone in the final hydrazone product (β-chloro-α-ketobutaldehyde arylhydrazone). rsc.org

This transformation demonstrates that the C2 chlorine atoms can be displaced under specific reaction conditions. While direct nucleophilic substitution of the single chlorine at the C3 position is theoretically possible, specific examples for this compound are not prominent in the surveyed literature.

Elaboration of the carbon skeleton can be envisioned by leveraging the reactivity of the aldehyde functional group. Aldehydes are well-known to participate in carbon-carbon bond-forming reactions. For instance, the Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (like malonic acid or its esters) to form a new carbon-carbon double bond, thus extending the carbon chain. wikipedia.org Although this specific reaction has not been documented for this compound, its aldehyde tautomer makes it a plausible candidate for such transformations, which would provide a pathway to α,β-unsaturated carboxylic acid derivatives.

Applications in the Preparation of Specific Chemical Intermediates

The strategic placement of functional groups makes this compound a potential precursor for other valuable chemical intermediates.

The synthesis of α-chlorocrotonic acid (2-chlorobut-2-enoic acid) from this compound is a plausible, though not explicitly documented, synthetic route. A hypothetical pathway could involve two key steps:

Dehydrochlorination: Elimination of a molecule of hydrogen chloride (HCl). The removal of the hydrogen from C4 and the chlorine from C3 would lead to an unsaturated intermediate.

Oxidation and Rearrangement: Subsequent oxidation of the aldehyde group to a carboxylic acid, potentially with rearrangement or further elimination, could yield the target α-chlorocrotonic acid.